2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol
CAS No.:
Cat. No.: VC14006138
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-(4-phenylmethoxypyrazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 |
| Standard InChI Key | BZECIZXIZLHEBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CN(N=C2)CCO |
Introduction
Structural and Molecular Characteristics
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol (CAS: 67486330, PubChem CID: 67486330) has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, 2-(4-phenylmethoxypyrazol-1-yl)ethanol, reflects the benzyloxy group (-OCH₂C₆H₅) at the pyrazole ring’s 4-position and the ethanol moiety (-CH₂CH₂OH) at the 1-position. The SMILES notation C1=CC=C(C=C1)COC2=CN(N=C2)CCO delineates its structure: a pyrazole core with a benzyloxy substituent and a hydroxyethyl side chain .
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.
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Benzyloxy Group: Enhances lipophilicity and steric bulk, potentially influencing binding interactions in biological systems.
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Ethanol Moiety: Introduces hydrophilicity and reactivity, enabling derivatization or participation in hydrogen bonding.
Spectroscopic Characterization
Available data for related compounds suggest the following spectral signatures for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated ~2.1 (calculated via PubChem) |
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